1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15058290
Molecular Formula: C23H22N4O5
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O5 |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
| Standard InChI Key | IDZFWPCACVMJBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Introduction
The compound 1-((3-(benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that combines several pharmacologically active moieties, including the quinazoline and oxadiazole rings, with a benzo[d] dioxol group. This combination suggests potential biological activities, such as antimicrobial or anticancer properties, given the known activities of similar compounds.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core, attachment of the pentyl group, synthesis of the oxadiazole ring, and incorporation of the benzo[d] dioxol moiety. Common methods might include condensation reactions for forming the quinazoline and oxadiazole rings, and alkylation reactions for attaching the pentyl group.
Biological Activity
Compounds with similar structures have shown a range of biological activities:
-
Antimicrobial Activity: Oxadiazoles have been reported to exhibit antimicrobial properties against various bacteria and fungi .
-
Anticancer Activity: Quinazoline derivatives have been explored for their anticancer potential, often targeting pathways involved in cell proliferation .
Research Findings
While specific research findings on 1-((3-(benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione are not available, related compounds suggest potential applications in medicine:
| Compound Component | Potential Biological Activity |
|---|---|
| Quinazoline | Anticancer, Antimicrobial |
| Oxadiazole | Antimicrobial, Antifungal |
| Benzo[d] dioxol | Various pharmacological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume